2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Description
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is an imidazole derivative featuring a carboxylic acid group at position 4, a methyl group at position 5, and a 2,4-dimethoxyphenyl substituent at position 2 of the imidazole core.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-7-11(13(16)17)15-12(14-7)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
VXBVXYPPOLKAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=C(C=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,4-dimethoxyphenyl precursor, which is then subjected to various chemical transformations to introduce the imidazole ring and the carboxylic acid group. Key steps in the synthesis may include:
Nitration and Reduction: Nitration of 2,4-dimethoxybenzoic acid followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the imidazole ring through cyclization reactions involving the amine and other reagents.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial RNA polymerase, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
*Calculated based on molecular formula (C13H14N2O4).
Key Observations:
- Substituent Position: The position of the carboxylic acid (C-4 vs. For example, 4-carboxylic acid derivatives (target compound) may exhibit different binding affinities compared to 5-carboxylic acid analogs .
- Electronic Effects : The 2,4-dimethoxy groups on the phenyl ring (target compound) are electron-donating, reducing the carboxylic acid’s acidity compared to chloro- or trifluoromethoxy-substituted analogs .
- This contrasts with trifluoromethoxy or chloro substituents, which balance hydrophobicity and polarity .
Physicochemical Properties
- Acidity : The pKa of the carboxylic acid in the target compound is expected to be higher (less acidic) than chloro-substituted analogs due to electron-donating methoxy groups .
- Solubility : Dimethoxy groups reduce aqueous solubility compared to polar substituents (e.g., –OH or –COO⁻), necessitating prodrug strategies for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
